
Acide 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoïque
Vue d'ensemble
Description
3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid (3-ODQ) is an organic acid that has been studied for its potential applications in scientific research and laboratory experiments. 3-ODQ is a derivative of quinoxaline, an aromatic heterocyclic compound that is composed of a six-member ring containing two nitrogen atoms. 3-ODQ is a potent inhibitor of several enzymes, including the enzyme nitric oxide synthase (NOS), which is responsible for the production of nitric oxide (NO) in the body. In addition, 3-ODQ has been found to possess a variety of biochemical and physiological effects, making it a potentially useful tool for studying biological systems.
Applications De Recherche Scientifique
Chimie Médicinale : Activité Antitumorale
Ce composé a été étudié pour son potentiel dans le traitement du cancer en raison de sa structure liée aux dérivés de la quinoxaline. Les quinoxalines ont montré des effets cytotoxiques contre diverses lignées cellulaires cancéreuses, indiquant une activité antitumorale potentielle . La structure spécifique de l'acide 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoïque pourrait être explorée pour la conception de nouveaux agents antitumoraux.
Agriculture : Répulsif Insecticide
Dans le secteur agricole, des composés similaires ont été synthétisés et utilisés comme répulsifs d'insectes efficaces. Les propriétés structurelles de ce composé pourraient être modifiées pour améliorer son efficacité et sa sécurité en tant que répulsif d'insectes, contribuant à la lutte antiparasitaire dans les cultures.
Science des Matériaux : Synthèse Chimique
La structure unique du composé en fait un candidat pour la synthèse chimique en science des matériaux. Il pourrait servir de précurseur ou d'intermédiaire dans la synthèse de matériaux ou de produits chimiques complexes . Sa stabilité et sa réactivité peuvent être utilisées pour développer de nouveaux matériaux avec les propriétés souhaitées.
Sciences de l'Environnement : Pesticides Écologiques
Compte tenu de sa similitude structurelle avec d'autres dérivés de la quinoxaline, ce composé pourrait être étudié pour son utilisation dans les pesticides écologiques. Sa biodégradabilité et sa faible toxicité pourraient minimiser l'impact environnemental tout en assurant une lutte antiparasitaire efficace.
Biochimie : Inhibition Enzymatiques
En biochimie, le composé pourrait être utilisé pour étudier les interactions enzymatiques en raison de ses groupes réactifs. Il peut agir comme un inhibiteur ou un modulateur de certaines enzymes, ce qui peut être précieux pour comprendre les voies biochimiques et concevoir des médicaments .
Pharmacologie : Développement de Médicaments
Les effets pharmacologiques potentiels du composé, en particulier son rôle dans la cytotoxicité, en font un composé intéressant dans le développement de médicaments. Il pourrait être utilisé pour créer des médicaments ayant des actions spécifiques contre les cellules cancéreuses, offrant une approche ciblée de la thérapie contre le cancer .
Safety and Hazards
Mécanisme D'action
Target of Action
Quinoxaline derivatives, to which this compound belongs, are known to exhibit a range of biological activities, including anticonvulsant, neuroprotective, and antioxidant effects. This suggests that the compound may interact with multiple targets in the body.
Mode of Action
It is known that the compound has a nearly planar conformation for its quinoxalinone core, which may facilitate its interaction with its targets.
Biochemical Pathways
Result of Action
Analyse Biochimique
Cellular Effects
The effects of 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival . Furthermore, it can alter gene expression profiles related to oxidative stress and apoptosis, thereby protecting cells from damage and promoting cell survival .
Molecular Mechanism
At the molecular level, 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cell survival and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity can diminish over time due to gradual degradation . Long-term exposure to the compound has been observed to result in sustained protective effects against oxidative stress in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid vary with different dosages in animal models. At lower doses, it exhibits neuroprotective and antioxidant effects without significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage do not enhance the effects .
Metabolic Pathways
3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress and cellular metabolism . For instance, it can modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby influencing metabolic flux and metabolite levels . These interactions are crucial for its antioxidant and neuroprotective effects .
Transport and Distribution
The transport and distribution of 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins . It can be transported across cell membranes via active transport mechanisms and distributed to various cellular compartments . The compound’s localization and accumulation within cells are influenced by its interactions with binding proteins and transporters .
Subcellular Localization
3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid exhibits specific subcellular localization, which affects its activity and function . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can exert its antioxidant effects by modulating mitochondrial function and reducing oxidative stress .
Propriétés
IUPAC Name |
3-(3-oxo-4H-quinoxalin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-10(15)6-5-9-11(16)13-8-4-2-1-3-7(8)12-9/h1-4H,5-6H2,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROJWOXFEZYMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227909 | |
| Record name | 3-Hydroxy-2-quinoxalinepropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7712-28-9 | |
| Record name | 3-Hydroxy-2-quinoxalinepropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007712289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-2-quinoxalinepropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



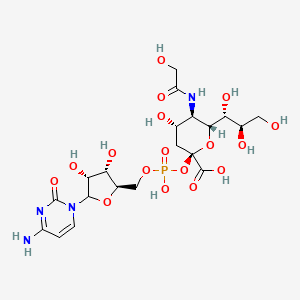
![[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3,4-bis[(4-nitrobenzoyl)oxy]oxan-2-yl]methyl 4-nitrobenzoate](/img/structure/B1221747.png)
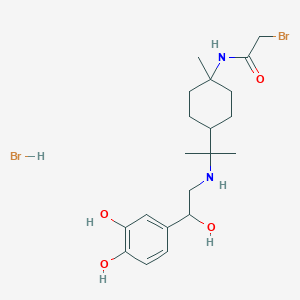

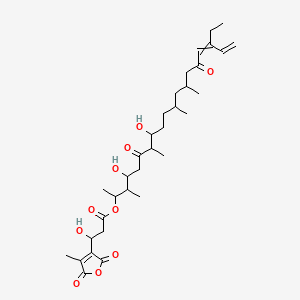
![Acetamide,N-hydroxy-N-[3-(5,6,7,8-tetrahydro-2-naphthalenyl)-2-propen-1-yl]-](/img/structure/B1221753.png)
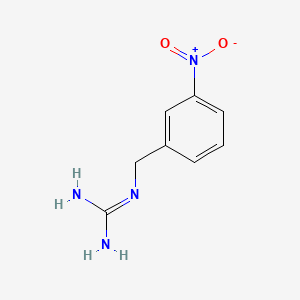
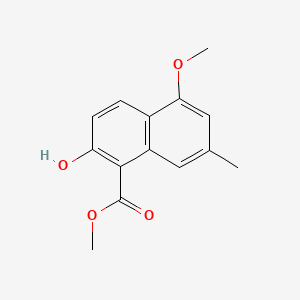

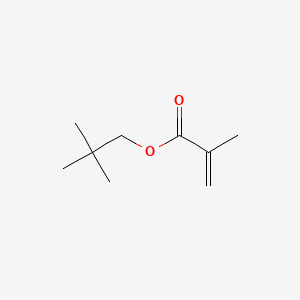


![N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1221767.png)
